Bicyclo[3.2.1]octane-1-carboxamide
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Overview
Description
Bicyclo[321]octane-1-carboxamide is a bicyclic compound characterized by its unique structure, which consists of a bicyclo[321]octane framework with a carboxamide functional group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.2.1]octane-1-carboxamide can be achieved through several methods. One common approach involves the double Michael addition of carbon nucleophiles to cyclic dienones . This reaction proceeds with good yields and allows for control over the stereochemistry of the product. Another method involves the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which provides a regio- and diastereoselective strategy for synthesizing complex bicyclo[3.2.1]octane scaffolds .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes mentioned above to achieve higher yields and scalability. This may include the use of continuous flow reactors and other advanced techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]octane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Bicyclo[3.2.1]octane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents due to their biological activity.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of bicyclo[3.2.1]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane-1-carboxamide can be compared to other similar compounds, such as:
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure, often used in similar applications.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Tricyclo[3.2.1.0²,⁷]octane: A more complex bicyclic system used in the synthesis of biologically active compounds.
The uniqueness of this compound lies in its specific structure and functional group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
bicyclo[3.2.1]octane-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H2,10,11) |
InChI Key |
FHYYOCLXSYOLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)(C2)C(=O)N |
Origin of Product |
United States |
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